(1H-Pyrazol-3-yl)boronic acid hydrochloride
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Overview
Description
(1H-Pyrazol-3-yl)boronic acid hydrochloride is a chemical compound with the molecular formula C3H6BClN2O2 and a molecular weight of 148.35 g/mol . It is a boronic acid derivative containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazol-3-yl)boronic acid hydrochloride typically involves the reaction of pyrazole with boronic acid under specific conditions. One common method is the palladium-catalyzed coupling reaction, where pyrazole is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale palladium-catalyzed coupling reactions. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrazol-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
(1H-Pyrazol-3-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (1H-Pyrazol-3-yl)boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The pyrazole ring also contributes to the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-4-boronic acid
- 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 1H-Pyrazole-5-boronic acid
Uniqueness
(1H-Pyrazol-3-yl)boronic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
1H-pyrazol-5-ylboronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-1-2-5-6-3;/h1-2,7-8H,(H,5,6);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVMFPRVYZDAPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718339 |
Source
|
Record name | 1H-Pyrazol-5-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314216-33-5 |
Source
|
Record name | 1H-Pyrazol-5-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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